Molecular Weight and Halogen-dependent Reactivity for Cross-Coupling
The target compound possesses a molecular weight of 375.17 g/mol due to its 4-bromophenyl substituent . This contrasts sharply with the non-brominated analog Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate, which has a molecular weight of 296.28 g/mol . The presence of the bromine atom is not merely a mass difference; it is the critical functional handle that enables late-stage diversification via Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions, a synthetic utility that is completely absent in the dehalogenated phenyl analog . The 4-bromo substitution pattern is often preferred over the 3-bromo isomer, Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate , due to distinct steric and electronic effects in palladium-catalyzed cycles, which can lead to higher yields and selectivity in coupling reactions. This differentiation is paramount for chemists designing modular synthetic routes.
| Evidence Dimension | Molecular Weight and presence of a cross-coupling handle |
|---|---|
| Target Compound Data | 375.17 g/mol; contains a para-bromine atom |
| Comparator Or Baseline | Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate: 296.28 g/mol, no halogen handle |
| Quantified Difference | A difference of 78.89 g/mol, representing the entire bromine atom and its synthetic potential |
| Conditions | Structural comparison based on CAS registry data |
Why This Matters
For procurement, the 4-bromophenyl analog is a fundamentally different chemical tool, serving as a key intermediate in convergent syntheses, whereas the phenyl analog is a terminal or less versatile building block.
